molecular formula C18H27N3O4S B5667474 (1R,5R)-6-[3-(4-hydroxyphenyl)propanoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

(1R,5R)-6-[3-(4-hydroxyphenyl)propanoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide

Cat. No.: B5667474
M. Wt: 381.5 g/mol
InChI Key: FOOLITMJYPVTMK-JKSUJKDBSA-N
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Description

(1R,5R)-6-[3-(4-hydroxyphenyl)propanoyl]-N,N-dimethyl-3,6-diazabicyclo[322]nonane-3-sulfonamide is a complex organic compound with a unique structure that includes a diazabicyclo nonane ring, a hydroxyphenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5R)-6-[3-(4-hydroxyphenyl)propanoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide typically involves multiple steps, including the formation of the diazabicyclo nonane ring, the introduction of the hydroxyphenyl group, and the sulfonamide group. Common synthetic routes may involve:

    Formation of the Diazabicyclo Nonane Ring: This can be achieved through a cyclization reaction involving appropriate precursors under specific conditions such as the presence of a base and a suitable solvent.

    Introduction of the Hydroxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction where the hydroxyphenyl group is introduced to the diazabicyclo nonane ring.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1R,5R)-6-[3-(4-hydroxyphenyl)propanoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to form alcohols.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carbonyl group may yield alcohols.

Scientific Research Applications

(1R,5R)-6-[3-(4-hydroxyphenyl)propanoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,5R)-6-[3-(4-hydroxyphenyl)propanoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide involves its interaction with specific molecular targets such as enzymes or receptors. The hydroxyphenyl group may interact with active sites of enzymes, while the sulfonamide group can form hydrogen bonds with receptor sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,5R)-6-[3-(4-hydroxyphenyl)propanoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties that are not found in other compounds with only one or two of these features.

Properties

IUPAC Name

(1R,5R)-6-[3-(4-hydroxyphenyl)propanoyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-19(2)26(24,25)20-11-15-3-7-16(13-20)21(12-15)18(23)10-6-14-4-8-17(22)9-5-14/h4-5,8-9,15-16,22H,3,6-7,10-13H2,1-2H3/t15-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOOLITMJYPVTMK-JKSUJKDBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CC2CCC(C1)N(C2)C(=O)CCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)N1C[C@@H]2CC[C@H](C1)N(C2)C(=O)CCC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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